molecular formula C13H26Si2 B020693 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene CAS No. 101300-61-2

1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene

Cat. No. B020693
M. Wt: 238.52 g/mol
InChI Key: DIOCXDLKNIFEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene, also known as TMS-diene, is a chemical compound that is widely used in scientific research. It is a highly reactive and versatile reagent that is used in various organic synthesis reactions. TMS-diene is a colorless liquid that has a molecular weight of 238.46 g/mol.

Mechanism Of Action

The mechanism of action of 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene involves its ability to act as a diene in Diels-Alder reactions. 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene can undergo cycloaddition reactions with various dienophiles to form cyclohexene derivatives. This reaction is highly stereoselective and yields products with high regio- and stereochemistry.

Biochemical And Physiological Effects

1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene has no known biochemical or physiological effects. It is used solely as a reagent in organic synthesis reactions and does not have any therapeutic or pharmacological properties.

Advantages And Limitations For Lab Experiments

1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene has several advantages as a reagent in organic synthesis reactions. It is a highly reactive and versatile reagent that can be used in various reactions. It is also easy to handle and store. However, 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene has some limitations as well. It is a highly reactive compound that requires careful handling and storage. It is also relatively expensive compared to other reagents used in organic synthesis reactions.

Future Directions

There are several future directions for the use of 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene in scientific research. One potential direction is the development of new synthetic methods using 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene as a reagent. Another direction is the application of 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene in the synthesis of new materials with unique properties. Additionally, 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene can be used in the synthesis of new pharmaceuticals and natural products with potential therapeutic properties.

Synthesis Methods

1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene can be synthesized through a simple and efficient method. The most common method of synthesizing 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene is through the reaction of 1,3-cyclohexadiene with trimethylsilyl chloride in the presence of a catalyst such as copper(I) iodide. This reaction yields 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene as a product, along with trimethylsilyl chloride as a byproduct.

Scientific Research Applications

1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene is widely used in scientific research as a reagent in organic synthesis reactions. It is used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and materials. 1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene is also used in the synthesis of complex molecules such as terpenoids and steroids.

properties

CAS RN

101300-61-2

Product Name

1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene

Molecular Formula

C13H26Si2

Molecular Weight

238.52 g/mol

IUPAC Name

trimethyl-(3-methyl-2-trimethylsilylcyclohexa-1,4-dien-1-yl)silane

InChI

InChI=1S/C13H26Si2/c1-11-9-8-10-12(14(2,3)4)13(11)15(5,6)7/h8-9,11H,10H2,1-7H3

InChI Key

DIOCXDLKNIFEAN-UHFFFAOYSA-N

SMILES

CC1C=CCC(=C1[Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

CC1C=CCC(=C1[Si](C)(C)C)[Si](C)(C)C

synonyms

1,2-Bis(trimethylsilyl)-3-methylcyclohexa-1,4-diene

Origin of Product

United States

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